molecular formula C15H15BrN2O3 B13919759 Ethyl 3-(benzyloxy)-6-bromo-5-methylpyrazine-2-carboxylate

Ethyl 3-(benzyloxy)-6-bromo-5-methylpyrazine-2-carboxylate

Cat. No.: B13919759
M. Wt: 351.19 g/mol
InChI Key: HXFWYPKQUANBPD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a phenylmethoxy group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylmethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate is unique due to its combination of functional groups and the pyrazine ring structure. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

ethyl 6-bromo-5-methyl-3-phenylmethoxypyrazine-2-carboxylate

InChI

InChI=1S/C15H15BrN2O3/c1-3-20-15(19)12-14(17-10(2)13(16)18-12)21-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3

InChI Key

HXFWYPKQUANBPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N=C1OCC2=CC=CC=C2)C)Br

Origin of Product

United States

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